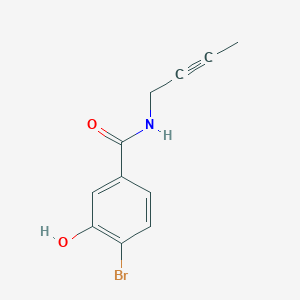

4-bromo-N-but-2-ynyl-3-hydroxybenzamide

Description

Properties

IUPAC Name |

4-bromo-N-but-2-ynyl-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-3-6-13-11(15)8-4-5-9(12)10(14)7-8/h4-5,7,14H,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDIRFHOFYBJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC(=O)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide typically involves the following steps:

Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-but-2-ynyl-3-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3

Reduction: LiAlH4, H2/Pd

Substitution: NaN3, KCN

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alkenes, alkanes, or de-brominated products

Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

4-bromo-N-but-2-ynyl-3-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to specific receptors on cell surfaces, thereby influencing cellular signaling and function.

Modulating Gene Expression: Affecting the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of 4-bromo-N-but-2-ynyl-3-hydroxybenzamide with similar compounds from the evidence:

Key Observations :

- Hydroxyl vs.

- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may improve hydrophobic interactions in binding pockets but reduce metabolic stability .

- Alkyne Chain Variations : The but-2-ynyl group in the target compound is linear, while analogs feature branched (e.g., 2-methylbut-3-yn-2-yl ) or aromatic alkyne (e.g., 3-ethynylphenyl ) substituents. Linear alkynes may reduce steric hindrance, favoring deeper target penetration.

Q & A

Advanced Research Question

Target Identification : Perform molecular docking (AutoDock Vina) against kinases or GPCRs, leveraging the compound’s benzamide scaffold. Prioritize targets with binding affinities <−8.0 kcal/mol .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) with catalytic residues .

SAR Validation : Compare with analogs (e.g., 4-bromo-N-aryl benzamides) to identify critical substituents. Replace the but-2-ynyl group with propargylamine to test activity shifts .

What strategies mitigate degradation during in vitro bioactivity assays?

Basic Research Question

- pH Stability : The compound degrades above pH 7.5. Use phosphate buffer (pH 6.8) for cellular assays and store stock solutions in anhydrous DMSO at −80°C .

- Light Sensitivity : The bromine substituent increases photosensitivity. Conduct assays under amber light and use UV-blocking microplates .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS can detect hydroxylation at the 3-position .

How do researchers design SAR studies to optimize this compound’s bioactivity?

Advanced Research Question

Core Modifications : Replace the bromine with electron-withdrawing groups (e.g., CN, CF) to enhance target affinity. Synthesize via Ullman coupling (CuI, 110°C) .

Alkyne Substitutions : Substitute but-2-ynyl with cyclopropylethynyl to improve membrane permeability (logP <3.5). Assess via Caco-2 cell monolayer assays .

Hydroxyl Derivatives : Acetylate the 3-hydroxy group to probe steric effects. Test IC shifts against cancer cell lines (e.g., MCF-7, A549) .

What analytical techniques confirm the compound’s stability under physiological conditions?

Basic Research Question

- Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor via UPLC-PDA for new peaks (degradants >0.1% require identification) .

- Oxidative Stress : Treat with 3% HO for 24h. LC-HRMS identifies bromine loss (m/z −79.9) or hydroxylation (+16.0) .

- Plasma Stability : Incubate in human plasma (37°C, 1h). Centrifuge and analyze supernatant; <10% degradation indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.